![molecular formula C12H12N6OS B7527424 N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)
N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a small molecule inhibitor that can target specific enzymes and receptors in the human body, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide is based on its ability to bind to specific targets in the human body. The compound can selectively inhibit the activity of enzymes and receptors that are involved in the regulation of cellular signaling pathways. By doing so, the compound can modulate the activity of various biological processes, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide depend on the specific targets that it interacts with. The compound has been shown to affect the activity of various enzymes and receptors that are involved in the regulation of cell growth, differentiation, and survival. The effects of the compound can be both cytostatic and cytotoxic, depending on the concentration and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide in lab experiments include its high potency and selectivity towards specific targets. The compound can be used to study the role of specific enzymes and receptors in various biological processes, providing valuable insights into the underlying mechanisms of disease. However, the limitations of the compound include its potential toxicity and off-target effects, which need to be carefully evaluated before use.
Zukünftige Richtungen
The potential applications of N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide in the field of medicinal chemistry are vast. Future research directions include the development of new derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties. The compound can also be used in combination with other drugs to enhance their therapeutic efficacy and reduce side effects. Additionally, the compound can be used to study the underlying mechanisms of various diseases, leading to the discovery of new drug targets and therapeutic strategies.
Synthesemethoden
The synthesis of N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of the thieno[2,3-d]pyrimidine intermediate, which is then coupled with the pyrazolylacetic acid to form the final product. The synthesis method has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to inhibit the activity of specific enzymes and receptors that are involved in the development and progression of cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c1-13-10(19)6-18-5-8(4-16-18)17-11-9-2-3-20-12(9)15-7-14-11/h2-5,7H,6H2,1H3,(H,13,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXPAGZKGJQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.